molecular formula C4Br2N2S B13919895 2,4-Dibromothiazole-5-carbonitrile

2,4-Dibromothiazole-5-carbonitrile

Cat. No.: B13919895
M. Wt: 267.93 g/mol
InChI Key: LRRHLCLVDLXNFD-UHFFFAOYSA-N
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Description

2,4-Dibromothiazole-5-carbonitrile is a heterocyclic compound containing both bromine and nitrogen atoms within its structure. It is a derivative of thiazole, a five-membered ring containing sulfur and nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromothiazole-5-carbonitrile typically involves the bromination of thiazole derivatives. One common method includes the reaction of thiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromothiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-Dibromothiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromothiazole-5-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C4Br2N2S

Molecular Weight

267.93 g/mol

IUPAC Name

2,4-dibromo-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C4Br2N2S/c5-3-2(1-7)9-4(6)8-3

InChI Key

LRRHLCLVDLXNFD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(S1)Br)Br

Origin of Product

United States

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